molecular formula C5H7N3O B13930974 3-Amino-6-methyl-4-pyridazinol CAS No. 18591-86-1

3-Amino-6-methyl-4-pyridazinol

Cat. No.: B13930974
CAS No.: 18591-86-1
M. Wt: 125.13 g/mol
InChI Key: FRDSROCWJPLYFM-UHFFFAOYSA-N
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Description

3-Amino-6-methyl-4-pyridazinol is a heterocyclic compound with the molecular formula C5H7N3O. It is a derivative of pyridazine, characterized by the presence of an amino group at the 3-position, a methyl group at the 6-position, and a hydroxyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-methyl-4-pyridazinol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers can provide functionalized pyridazines . Another method involves the copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones, which can be efficiently converted to pyridazines in the presence of NaOH .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of metal-catalyzed cyclizations and regioselective reactions are common in industrial settings to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-methyl-4-pyridazinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various pyridazinone derivatives, amino-substituted pyridazines, and other functionalized heterocycles .

Scientific Research Applications

3-Amino-6-methyl-4-pyridazinol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-Amino-6-methyl-4-pyridazinol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects. The compound’s structure allows it to interact with various biological molecules, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-6-methyl-4-pyridazinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, methyl, and hydroxyl groups makes it a versatile compound for various applications, distinguishing it from other pyridazine derivatives .

Properties

CAS No.

18591-86-1

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

3-amino-6-methyl-1H-pyridazin-4-one

InChI

InChI=1S/C5H7N3O/c1-3-2-4(9)5(6)8-7-3/h2H,1H3,(H2,6,8)(H,7,9)

InChI Key

FRDSROCWJPLYFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=NN1)N

Origin of Product

United States

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